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An In-Depth Technical Guide to 2-Chloro-6-methoxyphenylboronic acid: Sourcing, Quality

Control, and Application

Abstract
2-Chloro-6-methoxyphenylboronic acid (CAS No. 385370-80-9) is a specialized chemical

reagent that serves as a critical building block in modern organic synthesis. Its unique

substitution pattern, featuring both an electron-withdrawing chloro group and an electron-

donating methoxy group, provides chemists with a tool for precise control in constructing

complex molecular architectures. This guide offers a comprehensive overview for researchers,

scientists, and drug development professionals on the key aspects of this reagent. We will

delve into the supplier landscape and availability, establish a framework for rigorous quality

control, and provide a detailed, field-proven protocol for its primary application in Suzuki-

Miyaura cross-coupling reactions. The objective is to equip the reader with the necessary

expertise to source high-quality material and effectively employ it in demanding synthetic

applications, particularly within the pharmaceutical and agrochemical industries.[1]

Introduction to 2-Chloro-6-methoxyphenylboronic
acid
Boronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility,

relative stability, and low toxicity.[2] 2-Chloro-6-methoxyphenylboronic acid is a member of
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this class, distinguished by its ortho-substituted phenyl ring. This specific arrangement of a

chloro and a methoxy group influences the electronic and steric properties of the molecule,

enhancing its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1]

Its primary utility lies in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming

carbon-carbon bonds.[3] In this context, the boronic acid functional group acts as the

organoboron component, which, after activation with a base, transfers its organic substituent to

a palladium center for subsequent coupling with an organic halide.[3][4] This capability makes it

an indispensable intermediate for synthesizing a wide range of compounds, from advanced

materials to novel pharmaceutical agents, including targeted anti-cancer therapies.[1]

Chemical Identity and Properties
A clear understanding of the fundamental properties of a reagent is the first step toward its

successful application.

Property Value Source

CAS Number 385370-80-9 [5]

Molecular Formula C₇H₈BClO₃ [5]

Molecular Weight 186.40 g/mol [5]

IUPAC Name
(2-chloro-6-

methoxyphenyl)boronic acid
[5]

Synonyms
2-Chloro-6-

methoxybenzeneboronic acid

Appearance
Typically a white to off-white

solid or crystalline powder
[6]

Melting Point 162-165 °C (lit.)

SMILES String COc1cccc(Cl)c1B(O)O [5]
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Sourcing reliable chemical intermediates is a critical, often underestimated, aspect of research

and development.[7] The consistency and purity of starting materials directly impact

experimental reproducibility, yield, and the overall timeline of a project. For a specialized

reagent like 2-Chloro-6-methoxyphenylboronic acid, a thorough supplier qualification

process is essential.

Supplier Qualification Workflow
A systematic approach to qualifying a supplier ensures that the procured material meets the

stringent requirements of drug discovery and development. This involves more than just

comparing prices; it encompasses an evaluation of product quality, documentation, and

logistical reliability.
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Phase 1: Initial Screening

Phase 2: Technical Evaluation

Phase 3: Final Selection & Procurement

Identify Potential Suppliers
(e.g., PubChem, ECHEMI, Corporate Databases)

Request Quotations
(Price, Pack Size, Purity)

Check Availability
(Stock vs. Make-to-Order)

Request Certificate of Analysis (CoA)
& Safety Data Sheet (SDS)

Proceed if Available

Evaluate CoA
(Purity, Identity, Impurities)

Assess Supplier Reputation
(Peer Reviews, Case Studies)

Order Small Sample
for In-House QC

Proceed if Technically Sound

Validate Material
(e.g., NMR, LC-MS, Test Reaction)

Approve Supplier & Place Bulk Order

Click to download full resolution via product page

Caption: A workflow for the systematic qualification of a chemical supplier.
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Key Suppliers and Current Availability
The availability of this specific reagent can vary. It is crucial to verify the current status directly

with suppliers, as online catalogs may not always reflect real-time stock levels. Some major

chemical suppliers have historically listed this product, but it's important to note that product

lines can change.

Supplier
(Example)

CAS Number Purity (Typical)
Availability
Status

Source(s)

Chem-Impex 385370-80-9 >95%
Listed as

available
[1]

Sigma-Aldrich 385370-80-9 ≥95%
Listed as

discontinued

Benchchem 385370-80-9 Not specified
Listed as

available
[8]

Amitychem

(ECHEMI)
Not specified >98%

Listed as

available
[6]

PubChem

Vendors
385370-80-9 Varies

Multiple vendors

listed
[5]

Note: The "discontinued" status from a major supplier like Sigma-Aldrich is a significant data

point. It may imply a complex synthesis, low demand, or the emergence of superior

alternatives. This underscores the need for researchers to secure a stable supply chain early in

a project's lifecycle.

Technical Specifications and Quality Control
For boronic acids, the Certificate of Analysis (CoA) is more than a formality; it is an essential

document that validates the material's identity, purity, and suitability for a given reaction. Due to

their nature, boronic acids can present unique stability and purity challenges.

Interpreting the Certificate of Analysis (CoA)
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A comprehensive CoA provides confidence in the material. When evaluating a CoA for 2-
Chloro-6-methoxyphenylboronic acid, researchers should focus on several key parameters.

Parameter Method(s) Why It's Critical

Identity ¹H NMR, ¹³C NMR

Confirms the chemical

structure is correct and that the

expected proton and carbon

environments are present. The

spectrum should be consistent

with the structure.[9]

Purity HPLC, GC

Quantifies the percentage of

the desired compound. For

demanding applications like

drug development, purity

should typically be >97%.[9]

Water Content Karl Fischer

Boronic acids can exist in

equilibrium with their cyclic

anhydride, known as a

boroxine. Water content can

influence this equilibrium and

affect reaction stoichiometry.

Residual Solvents GC-HS

Solvents from the synthesis or

purification process can

interfere with subsequent

reactions or be difficult to

remove from the final product.

Appearance Visual

Should match the expected

form (e.g., "White to off-white

solid"). Significant color

deviation could indicate

impurities or degradation.[9]

Common Impurities and Stability Considerations
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A key challenge in working with boronic acids and their esters is their susceptibility to hydrolysis

and the formation of anhydrides.[10][11]

Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines.

This is often a reversible process, and many commercial boronic acids contain varying

amounts of the corresponding anhydride. While this may not always inhibit reactivity in

Suzuki couplings (as the boroxine can hydrolyze back to the acid in situ), it complicates

accurate massing of the reagent.

Hydrolysis of Precursors: If the boronic acid is synthesized from a boronate ester (e.g., a

pinacol ester), incomplete hydrolysis can leave the ester as an impurity. Conversely,

boronate esters themselves are prone to hydrolysis back to the boronic acid, which can be a

challenge during their analysis and storage.[11][12]

Protodeboronation: This is a common side reaction where the C-B bond is cleaved, replacing

the boronic acid group with a hydrogen atom. This process is often facilitated by acidic or

basic conditions and can be a significant source of impurity.

Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-Chloro-6-methoxyphenylboronic acid is the construction of

biaryl structures via the Suzuki-Miyaura reaction.[1] This reaction is fundamental to medicinal

chemistry for its reliability and functional group tolerance.[7][13]

The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
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Pd(0)L₂
(Active Catalyst)

Oxidative Addition
(R¹-X)

Aryl Halide (R¹-X)
 e.g., Aryl Chloride

R¹-Pd(II)L₂-X

Transmetalation
(R²-B(OR)₃⁻)

R¹-Pd(II)L₂-R²

Reductive Elimination

Regenerates
Catalyst

Product
(R¹-R²)

R²-B(OH)₂ + Base

[R²-B(OH)₃]⁻

Activates Boron

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
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This protocol is a generalized starting point and may require optimization based on the specific

aryl halide coupling partner.

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of an aryl halide

with 2-Chloro-6-methoxyphenylboronic acid.

Materials:

Aryl Halide (Ar-X) (1.0 equiv)

2-Chloro-6-methoxyphenylboronic acid (1.2 - 1.5 equiv)

Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

Ligand (if needed, e.g., SPhos, XPhos) (1-1.2x mol of Pd)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Methodology:

Reaction Setup (Inert Atmosphere):

Causality: The Pd(0) active catalyst is sensitive to oxygen. An inert atmosphere (Nitrogen

or Argon) is critical to prevent catalyst oxidation and ensure high catalytic activity.

To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0

equiv), 2-Chloro-6-methoxyphenylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0

equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4

mol%).

Solvent Addition:

Causality: The solvent system must dissolve the organic components while also facilitating

the dissolution of the inorganic base. Biphasic systems like toluene/water are common.

[14] Degassing the solvent (by sparging with N₂/Ar or via freeze-pump-thaw cycles)

removes dissolved oxygen.
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Seal the vessel with a septum. Evacuate and backfill with inert gas three times.

Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water). The

total volume should be sufficient to create a stirrable slurry (typically 0.1-0.5 M

concentration with respect to the limiting reagent).

Reaction Execution:

Causality: Heat is typically required to drive the reaction, particularly the often rate-limiting

oxidative addition step with aryl chlorides.[15] The temperature is highly dependent on the

specific substrates and catalyst system.

Place the sealed reaction vessel in a preheated oil bath or heating block (e.g., 80-110 °C).

Stir the reaction vigorously to ensure efficient mixing between the organic and aqueous

phases.

Monitoring and Work-up:

Causality: Monitoring ensures the reaction is stopped at completion, preventing potential

side reactions or degradation from prolonged heating.

Monitor the reaction progress by TLC or LC-MS until the limiting starting material is

consumed (typically 2-24 hours).

Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate

and water.

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous

phase with ethyl acetate (2x).

Combine the organic layers, wash with brine to remove residual water, and dry over

anhydrous sodium sulfate or magnesium sulfate.

Purification:

Causality: The crude product will contain the desired biaryl, residual catalyst, ligand, and

potentially side products. Column chromatography is the standard method for purification.
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Filter the dried organic solution and concentrate under reduced pressure to obtain the

crude product.

Purify the residue by flash column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion
2-Chloro-6-methoxyphenylboronic acid is a potent and valuable reagent for constructing

complex molecules essential for drug discovery and materials science. Its successful use,

however, is not trivial and relies on a foundation of careful sourcing, rigorous quality

assessment, and a sound understanding of its chemical behavior. By implementing a

systematic supplier qualification process, critically evaluating the Certificate of Analysis for key

impurities, and applying optimized reaction protocols, researchers can confidently leverage the

synthetic power of this building block to accelerate their research and development objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

3. Suzuki reaction - Wikipedia [en.wikipedia.org]

4. Suzuki Coupling [organic-chemistry.org]

5. 2-Chloro-6-methoxyphenylboronic acid | C7H8BClO3 | CID 3378271 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. echemi.com [echemi.com]

7. nbinno.com [nbinno.com]

8. 2-Chloro-6-methoxyphenylboronic acid | 385370-80-9 | Benchchem [benchchem.com]

9. file.chemscene.com [file.chemscene.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1586957?utm_src=pdf-body
https://www.benchchem.com/product/b1586957?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/40222
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyphenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyphenylboronic-acid
https://www.echemi.com/produce/pr22070558100-2-chloro-5-methoxyphenylboronic-acid.html
https://www.nbinno.com/article/pharmaceutical-intermediates/boosting-pharmaceutical-synthesis-role-2-methoxyphenylboronic-acid-li
https://www.benchchem.com/product/B1586957
https://file.chemscene.com/pdf/COA/COACS108373.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Development and validation of non-aqueous capillary electrophoresis methods to
analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. nbinno.com [nbinno.com]

14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

15. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Key suppliers and availability of 2-Chloro-6-
methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586957#key-suppliers-and-availability-of-2-chloro-6-
methoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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